7-Methylquinolin-3-amine
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Overview
Description
7-Methylquinolin-3-amine is a nitrogen-containing heterocyclic compound with the molecular formula C10H10N2. It is a derivative of quinoline, a structure known for its wide range of biological activities and applications in various fields such as medicine, chemistry, and industry . The compound is characterized by a quinoline ring system substituted with a methyl group at the 7th position and an amine group at the 3rd position .
Mechanism of Action
Target of Action
It is known that quinoline derivatives, to which this compound belongs, have been used in drug discovery for their versatile applications .
Mode of Action
Like other quinoline derivatives, it is thought to inhibit heme polymerase activity . This results in the accumulation of free heme, which is toxic to certain parasites .
Biochemical Pathways
It is known that quinoline derivatives can play a role in multiple cancers by apoptosis and cell proliferation through the pi3k/akt/mtor signaling pathway .
Result of Action
Quinoline derivatives have been associated with various biological and pharmaceutical activities .
Action Environment
It is known that the synthesis of quinoline derivatives can be influenced by various factors, including reaction protocols and environmental effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylquinolin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst . Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch or continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 7-Methylquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
7-Methylquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Quinoline: The parent compound of 7-Methylquinolin-3-amine, known for its broad spectrum of biological activities.
8-Methylquinoline: Another methyl-substituted quinoline with similar properties but different substitution patterns.
3-Aminoquinoline: A quinoline derivative with an amine group at the 3rd position, similar to this compound but without the methyl group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and amine groups enhances its reactivity and potential for forming diverse derivatives .
Properties
IUPAC Name |
7-methylquinolin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-2-3-8-5-9(11)6-12-10(8)4-7/h2-6H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPLYASINNJSPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(C=C2C=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1297654-73-9 |
Source
|
Record name | 7-methylquinolin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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